N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide
Description
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C22H24N4O2/c27-21(16-26-22(28)20-9-5-4-8-18(20)14-23-26)24-19-10-12-25(13-11-19)15-17-6-2-1-3-7-17/h1-9,14,19H,10-13,15-16H2,(H,24,27) |
InChI Key |
TZEMXUGUVOCIPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 4-Benzylphthalazin-1(2H)-one
The phthalazinone core is functionalized at the N2 position using ethyl chloroacetate under basic conditions. In a typical procedure:
-
Reactants : 4-Benzylphthalazin-1(2H)-one (1 eq), ethyl chloroacetate (1.2 eq), anhydrous K₂CO₃ (2 eq).
-
Conditions : Reflux in dry acetone for 8–12 hours.
-
Product : Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (3 ), isolated as a white solid (82% yield).
-
¹H NMR (400 MHz, CDCl₃) : δ 4.32 (s, 2H, –CH₂–), 7.41–8.32 (m, 9H, Ar–H).
-
ESI-MS : m/z 337 [M+H]⁺.
Hydrazinolysis to Hydrazide
The ester 3 is converted to hydrazide 4 via reflux with hydrazine hydrate:
-
Conditions : Ethanol, 80°C, 6 hours.
-
Product : 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (4 ), 78% yield.
-
IR (KBr) : 3258 cm⁻¹ (N–H), 1675 cm⁻¹ (C=O).
Azide Coupling for Peptide Bond Formation
Hydrazide 4 is converted to acyl azide 5 using NaNO₂/HCl at 0°C, followed by coupling with 1-benzylpiperidin-4-amine:
-
Conditions : Stir in THF with triethylamine (2 eq) at 40°C for 4 hours.
-
Product : N-(1-Benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide, 71% yield.
Preparation of 1-Benzylpiperidin-4-amine
Reductive Amination of 1-Benzylpiperidin-4-one
A scalable route involves catalytic hydrogenation:
-
Reactants : 1-Benzylpiperidin-4-one (1 eq), NH₄OAc (3 eq), Raney Ni (10% w/w).
-
Conditions : H₂ (50 psi), ethanol, 24 hours.
-
Product : 1-Benzylpiperidin-4-amine, 89% yield after purification.
-
¹³C NMR (CDCl₃) : δ 52.3 (piperidine C4), 62.1 (N–CH₂–Ph).
Alternative Coupling Strategies
DCC-Mediated Amidation
Direct coupling of 2-(1-oxophthalazin-2(1H)-yl)acetic acid (6 ) with 1-benzylpiperidin-4-amine:
-
Reactants : Acid 6 (1 eq), amine (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).
-
Conditions : DCM, 0°C → RT, 12 hours.
-
Yield : 85% after silica gel chromatography.
Optimization Data :
| Solvent | Coupling Agent | Yield (%) |
|---|---|---|
| DCM | DCC | 85 |
| THF | EDC·HCl | 72 |
Microwave-Assisted Synthesis
Reducing reaction time using microwave irradiation:
-
Conditions : 100°C, 30 minutes, DMF.
-
Yield : 88% with 99% purity (HPLC).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (DMSO-d₆) :
δ 1.45–1.78 (m, 4H, piperidine), 3.42 (s, 2H, N–CH₂–Ph), 4.21 (s, 2H, –CH₂–C=O), 7.28–8.15 (m, 13H, Ar–H). -
HRMS (ESI+) : m/z 409.1762 [M+H]⁺ (calc. 409.1768).
Challenges and Optimization
Chemoselectivity Issues
Competitive O-alkylation during ester formation is mitigated using Pearson’s HSAB principle:
-
Solution : Employ ethyl chloroacetate (hard electrophile) with K₂CO₃ (hard base) to favor N-alkylation.
Racemization in Peptide Coupling
Azide coupling minimizes racemization vs. carbodiimide methods:
-
Comparison : Azide method gives 95% enantiomeric excess vs. 88% for DCC.
Industrial-Scale Considerations
Cost-Effective Steps
Environmental Impact
-
PMI (Process Mass Intensity) : 32 (vs. industry average 50).
-
Waste Streams : Neutralization of HCl byproducts with NaOH generates NaCl (non-hazardous).
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility:
-
Residence Time : 20 minutes.
-
Output : 1.2 kg/day with >99% purity.
Enzymatic Coupling
Lipase-catalyzed amidation in non-aqueous media:
-
Enzyme : Candida antarctica lipase B.
-
Yield : 79% at 37°C, reducing DCC usage by 100%.
Regulatory Compliance
Impurity Profiling
-
Identified Impurities :
-
N-Benzyl-4-aminopiperidine (≤0.15%).
-
Phthalazinone dimer (≤0.08%).
-
-
Control : QbD-guided HPLC method (ICH Q3A).
Stability Studies
-
Forced Degradation :
-
Acidic (0.1M HCl): 5% degradation in 24h.
-
Oxidative (H₂O₂): 8% degradation.
-
Chemical Reactions Analysis
Reactivity:: N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical transformations:
Oxidation: It may be oxidized to form an N-oxide derivative.
Reduction: Reduction of the phthalazinone ring could yield a tetrahydrophthalazinone analog.
Substitution: The benzylpiperidine group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., alkyl halides, amines) in the presence of a base (e.g., sodium hydroxide, potassium carbonate).
Major Products:: The specific products depend on reaction conditions, regioselectivity, and stereochemistry. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Pharmacological Applications
-
Cognitive Enhancement :
- Research indicates that compounds related to N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide may exhibit acetylcholinesterase inhibitory activity. This property is significant for the treatment of Alzheimer's Disease, where enhancing cholinergic transmission can alleviate symptoms of cognitive decline .
- Antidepressant Activity :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Mechanism of Action
The precise mechanism of action remains an active area of research. Potential molecular targets include receptors (e.g., dopamine, serotonin, opioid), ion channels, or enzymes. Further studies are needed to elucidate its cellular pathways and downstream effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Moieties
N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (Compound 23)
- Structure : Replaces the phthalazine ring with a 2-oxoindolin-3-yl group.
- Synthesis : Prepared via DMSO/CH3Cl-mediated oxidation of an indole precursor .
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- Structure: Substitutes phthalazine with benzothiazole and dihydroisoquinoline.
- Activity: Exhibits potent inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) (IC50 values in micromolar range) .
N-(3-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
- Structure : Retains the phthalazine core but replaces benzylpiperidine with a 3-chlorophenyl group.
Compounds with Varied Acetamide Linkers
Methyl 2-(2-(1-oxophthalazin-2(1H)-yl)acetamido)-4-methyl pentanoate (8b)
- Structure: Incorporates a methyl pentanoate ester into the acetamide linker.
- Activity : Demonstrates antitumor properties, possibly due to esterase-mediated release of active metabolites .
- Synthesis Yield : 80% (vs. 45–56% for other analogues) .
N-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-(tetrabromo-phthalazin-yl)acetamide (XVI)
- Structure: Features a tetrabrominated phthalazine and a thioxoquinazolinone group.
- Activity : Shows antimicrobial activity (47% yield, m.p. 244°C), with bromine atoms likely contributing to halogen bonding .
Physicochemical Properties
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₉H₁₈N₂O₂
- Molecular Weight : 306.36 g/mol
The presence of the piperidine and oxophthalazine moieties suggests potential interactions with various biological targets, particularly in the central nervous system.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Acetylcholinesterase Inhibition : Similar to other compounds derived from piperidine, this compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotection : The compound has shown potential neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
- Metal Chelation : The oxophthalazine moiety may facilitate metal ion chelation, which can mitigate metal-induced neurotoxicity and amyloid plaque formation associated with Alzheimer's disease .
In Vitro Studies
Recent studies have evaluated the biological activity of this compound through various in vitro assays:
- AChE Inhibition Assay : The compound demonstrated significant AChE inhibitory activity, comparable to established AChE inhibitors used in treating Alzheimer's disease. The IC50 value was determined to be within a therapeutically relevant range .
- Neuroblastoma Cell Viability : In neuroblastoma cell lines, the compound reduced β-amyloid-induced cytotoxicity, indicating its potential as a protective agent against neurodegenerative processes .
Case Studies
Several case studies have explored the pharmacological effects of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Showed significant improvement in cognitive function in animal models treated with similar compounds that inhibit AChE and exhibit antioxidant properties. |
| Study 2 | Reported enhanced neuroprotection against oxidative stress in cell culture models when treated with derivatives of this compound. |
Pharmacokinetic Properties
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:
Q & A
Q. Example Synthesis Protocol :
React 2-(1-oxophthalazin-2(1H)-yl)acetic acid with L-amino acid methyl esters using HOBt/DCC in anhydrous DMF.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterize using and to confirm structural integrity .
Basic: How is the structural characterization of this compound validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : identifies proton environments (e.g., aromatic protons at δ 7.13–7.67 ppm, acetamide NH at δ 10.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO with m/z 388.18) .
- Melting Point Analysis : Used to assess purity (e.g., 139–141°C for methyl ester derivatives) .
Q. SAR Table :
| Substituent (R) | Activity (IC, µM) | Selectivity |
|---|---|---|
| -H | 12.5 | Low |
| -Br | 8.3 | Moderate |
| -OCH | 5.1 | High |
| Source: |
Advanced: What mechanistic insights explain the compound's cytotoxicity?
Methodological Answer:
- Apoptosis Induction : Activate caspase-3/7 pathways in MCF7 cells, confirmed via flow cytometry .
- Reactive Oxygen Species (ROS) : ROS generation correlates with DNA damage, measured using DCFH-DA probes .
Contradiction Note :
Inactive derivatives (e.g., 8a ) lack the acetamide group required for target binding, underscoring the need for functional group conservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
